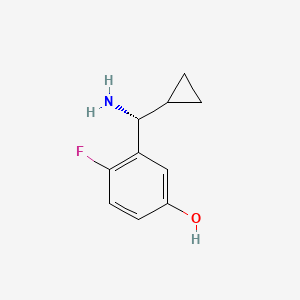![molecular formula C24H18Cl2N2O2 B12972626 1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a compound with the molecular formula C24H18N2O2+2 and a molecular weight of 366.41192 . This compound is part of the bipyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the condensation of 1,3,5-tris(4-aminophenyl)benzene with 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride . This reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced bipyridine derivatives .
Aplicaciones Científicas De Investigación
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with molecular targets and pathways within biological systems. It can form complexes with metal ions, which can then interact with various biological molecules, leading to its observed effects . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes is a key factor in its activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: Another bipyridine derivative with different functional groups.
1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium Dichloride: Similar structure but with methoxy groups instead of formyl groups.
Uniqueness
1,1’-Bis(4-formylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C24H18Cl2N2O2 |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
4-[4-[1-(4-formylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzaldehyde;dichloride |
InChI |
InChI=1S/C24H18N2O2.2ClH/c27-17-19-1-5-23(6-2-19)25-13-9-21(10-14-25)22-11-15-26(16-12-22)24-7-3-20(18-28)4-8-24;;/h1-18H;2*1H/q+2;;/p-2 |
Clave InChI |
MLCRPDBNGSYNNX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C=O)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C=O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
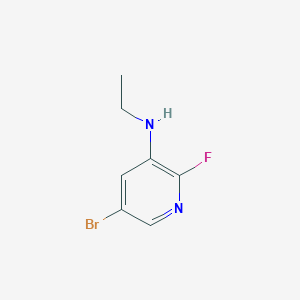
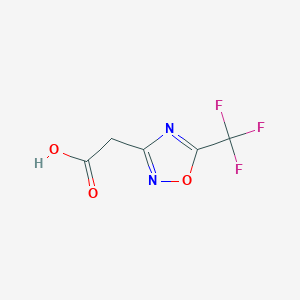
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
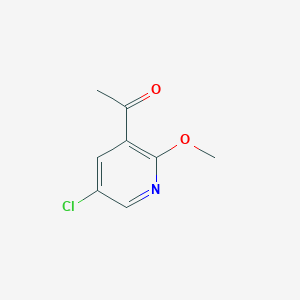

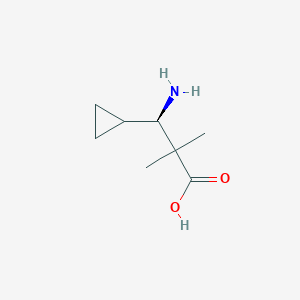
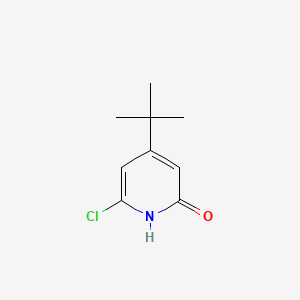
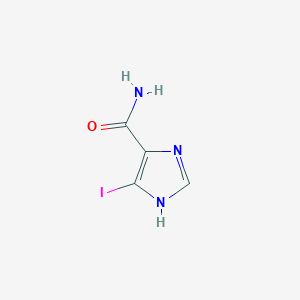
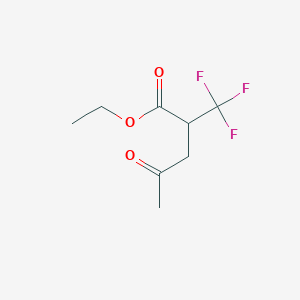
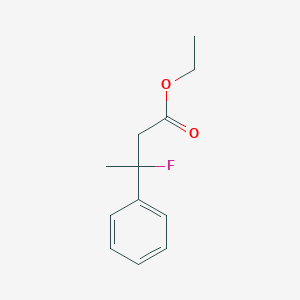
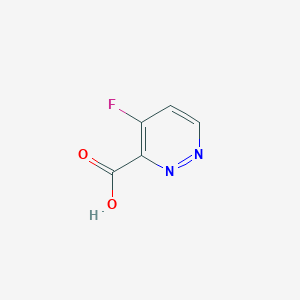
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
